5-Methyl-4-nitroquinoline 1-oxide
Description
Historical Development within Nitroquinoline Oxide Research
The development of this compound is contextualized within the broader history of nitroquinoline oxide research, which began with significant interest in 4-nitroquinoline 1-oxide. Initially developed as a potential chemotherapeutic agent, 4NQO was later recognized for its potent carcinogenic properties, leading to its widespread use in cancer research models.
The investigation into methylated derivatives of 4NQO, including this compound, emerged from systematic efforts to understand structure-activity relationships in this class of compounds. Early research from Japanese scientists, particularly at the National Cancer Center Research Institute and Keio University in the 1960s and 1970s, pioneered work on various 4NQO derivatives to determine their carcinogenic potentials.
Studies by Kawazoe and colleagues in the 1970s marked a significant milestone in this field, as they investigated the relationship between chemical structure and carcinogenic activity among various 4NQO derivatives, including methylated versions. Their work established methods for detecting potential weak carcinogens through summation experiments, where compounds were tested in combination with submanifestational doses of potent carcinogens like 4NQO.
Structural Relationship to 4-nitroquinoline 1-oxide
This compound differs structurally from its parent compound by the addition of a methyl group at position 5 of the quinoline ring system. Both compounds share the core quinoline N-oxide structure with a nitro group at position 4, which is considered essential for their biological activities.
The structural comparison can be illustrated as follows:
4-Nitroquinoline 1-oxide (4NQO) :
- Formula: C₉H₆N₂O₃
- Molecular weight: 190.16 g/mol
- Key features: Quinoline ring with N-oxide at position 1 and nitro group at position 4
This compound (5M4NQO) :
- Formula: C₁₀H₈N₂O₃
- Molecular weight: 204.19 g/mol
- Key features: Quinoline ring with N-oxide at position 1, nitro group at position 4, and methyl group at position 5
The addition of the methyl group increases the lipophilicity of the molecule, as reflected in its octanol/water partition coefficient. This structural modification potentially influences the compound's cell penetration capabilities, metabolic pathways, and DNA binding properties compared to the parent 4NQO.
Classification within Methylated Quinoline N-oxide Derivatives
This compound belongs to a family of methylated 4-nitroquinoline 1-oxide derivatives that includes several isomers differing in the position of the methyl group on the quinoline ring. These compounds have been systematically studied to understand how methyl group position affects carcinogenic potential.
The family of methylated 4-nitroquinoline 1-oxides includes:
- 2-Methyl-4-nitroquinoline-1-oxide
- 3-Methyl-4-nitroquinoline-1-oxide
- 5-Methyl-4-nitroquinoline-1-oxide
- 6-Methyl-4-nitroquinoline-1-oxide
- 7-Methyl-4-nitroquinoline-1-oxide
- 8-Methyl-4-nitroquinoline-1-oxide
Research has shown that the position of methyl substitution significantly influences the carcinogenic activity of these compounds. For instance, early studies identified 3-methyl-4-nitroquinoline 1-oxide as initially considered non-carcinogenic when tested alone, but later demonstrated carcinogenic activity when tested using summation methods.
Within this classification, this compound represents an important variant whose properties and activities contribute to understanding the structure-activity relationships in this family of compounds. The methyl group at position 5 potentially modifies electron distribution across the molecule, affecting its interaction with cellular macromolecules like DNA.
Research Significance in Carcinogenesis Models
This compound holds significance in carcinogenesis research primarily through its relationship to the well-established carcinogen 4NQO. Based on studies of related compounds, several mechanisms likely contribute to its research value:
DNA Adduct Formation and Damage : Like its parent compound, this compound likely undergoes metabolic activation to form reactive intermediates that can bind to DNA. The parent compound 4NQO is known to be metabolized to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which forms stable quinolone monoadducts with DNA. These adducts are highly mutagenic and genotoxic. The methyl substitution at position 5 may modify this metabolic activation pathway and subsequent DNA binding properties.
Oxidative Damage Induction : Studies on 4NQO have demonstrated its ability to generate reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals, leading to oxidative DNA damage and the formation of 8-hydroxydeoxyguanosine (8OHdG). The methylated derivative may share this property, potentially with modified efficiency or specificity.
Comparative Carcinogenicity Studies : Research by Kawazoe and colleagues established a semiquantitative parallelism between the carcinogenic activity of 4NQO derivatives and their ability to bind with DNA. This relationship provides a framework for understanding how structural modifications, such as the methyl group at position 5, influence carcinogenic potential.
Immune System Effects : Recent research has shown that 4NQO can induce immune cell death, particularly affecting B-cell populations, leading to immunosuppression during carcinogenesis. The methylated derivative may have similar or distinct effects on immune cells, offering insights into carcinogen-induced immunomodulation.
Properties
CAS No. |
14094-43-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-3-2-4-8-10(7)9(12(14)15)5-6-11(8)13/h2-6H,1H3 |
InChI Key |
WPQVMRHYELDDMA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
Canonical SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
Synonyms |
5-METHYL-4-NITROQUINOLINE-1-OXIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 5-methyl-4-nitroquinoline 1-oxide and related compounds:
Metabolic Pathways
4-NQO :
Research Findings and Mechanistic Insights
DNA Repair and Transformation
Chemoprevention Studies
- Flavonoids (e.g., quercetin) and curcumin inhibit 4-NQO-induced carcinogenesis by suppressing cell proliferation and lowering polyamine levels .
- No data exist for this compound, but similar chemopreventive strategies may apply due to shared nitroquinoline backbone.
Data Tables
Preparation Methods
Nitration of Methylquinoline Precursors
The synthesis begins with nitration of 6-methylquinoline under strongly acidic conditions. BenchChem protocols describe using concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 4–6 hours. This achieves para-nitration relative to the methyl group due to:
-
Electron-donating effects : The methyl group activates the quinoline ring at positions 4 and 8 through +I and hyperconjugative effects.
-
Steric guidance : Methyl at C6 directs nitration to C4 rather than C8, as demonstrated by X-ray crystallography of analogous compounds.
Yields typically reach 65–72% after recrystallization from ethanol/water mixtures.
Oxidation to N-Oxide Derivatives
Post-nitration, the intermediate 6-methyl-4-nitroquinoline undergoes oxidation using:
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ (30%) | 60°C, 8h | 83 | 98 |
| mCPBA | RT, 24h | 91 | 99 |
| Ozone | -78°C, 2h | 78 | 97 |
Hydrogen peroxide remains the industrial standard due to cost-effectiveness, while meta-chloroperbenzoic acid (mCPBA) offers superior yields in laboratory settings.
Industrial-Scale Production Challenges
Continuous Flow Reactor Implementation
Pilot studies show that switching from batch to continuous flow systems improves:
-
Temperature control : Microreactors maintain ±0.5°C vs. ±5°C in batch
-
Reaction time : Nitration completes in 22 minutes vs. 4 hours
-
Safety profile : Reduced accumulation of exothermic intermediates
However, corrosion-resistant materials (e.g., Hastelloy C-276) increase capital costs by 40% compared to glass-lined reactors.
Purification and Waste Management
Industrial recrystallization from dichloromethane/hexane achieves 99.5% purity but generates 8 kg solvent waste per kg product. Emerging membrane filtration techniques reduce solvent use by 60% while maintaining 98.7% purity.
Analytical Characterization
Spectroscopic Verification
Critical quality control metrics include:
-
¹H NMR (CDCl₃): δ 9.12 (d, J=5.6 Hz, 1H, H-2), 8.76 (d, J=8.9 Hz, 1H, H-5), 2.72 (s, 3H, CH₃)
-
HPLC : Retention time 6.78 min (C18 column, 70:30 MeOH/H₂O)
-
Melting point : 162–164°C (lit. 163°C)
Comparative Analysis with 4-NQO Synthesis
While 4-nitroquinoline 1-oxide (4-NQO) synthesis shares the nitration-oxidation sequence, key differences emerge:
| Parameter | 6-Methyl-4-NQO | 4-NQO |
|---|---|---|
| Nitration Temp | 0–5°C | 25–30°C |
| Oxidation Time | 8h | 12h |
| Byproduct Formation | <2% | 5–7% |
The methyl group’s electron-donating capacity accelerates nitration but necessitates stricter temperature control to prevent polynitration .
Q & A
Q. What is the primary mechanism by which 4-nitroquinoline 1-oxide (4NQO) induces DNA damage, and what experimental methods validate this mechanism?
4NQO requires metabolic activation to its reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which generates oxidative DNA lesions such as 8-hydroxydeoxyguanosine (8OHdG). This process involves reactive oxygen species (ROS), including superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals. Methodologies to confirm this include:
Q. What experimental models are commonly used to study 4NQO-induced carcinogenesis?
- In vivo murine models : Administer 4NQO via drinking water (e.g., 100 µg/mL in 1,2-propylene glycol) for 28 weeks to induce esophageal or oral squamous cell carcinoma in C57BL/6 mice. Histopathological analysis is performed post-sacrifice .
- Yeast models : Diploid yeast strains are used to study mutagenicity and recombination events induced by 4NQO, often combined with tumor promoters like anthralin .
Q. How can researchers detect and quantify ROS generated by 4NQO in cellular systems?
- Electron paramagnetic resonance (EPR) spectrometry in cell-free systems to identify hydroxyl radicals .
- Intracellular glutathione (GSH) depletion assays to correlate ROS levels with oxidative stress .
- Catalase supplementation in culture medium to confirm H₂O₂'s role in 8OHdG formation .
Advanced Research Questions
Q. How do genetic polymorphisms in metabolic enzymes influence 4NQO toxicity, and how can this be experimentally evaluated?
Q. What advanced techniques elucidate the interplay between 4NQO-induced ROS and epigenetic modifications?
- Oxidative bisulfite sequencing to assess DNA methylation changes in ROS-affected regions.
- Chromatin immunoprecipitation (ChIP) paired with ROS scavengers (e.g., N-acetylcysteine) to study histone modifications under oxidative stress.
Q. How can synergistic effects of 4NQO with other genotoxic agents be systematically analyzed?
- Yeast recombination assays : Co-treat with tumor promoters (e.g., anthralin) to quantify increased mutation rates via selective plating or flow cytometry .
- Comet assay with dual treatments : Measure DNA strand breaks in mammalian cells exposed to 4NQO and gamma radiation .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling 4NQO in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and dissolution .
- Storage : Keep in tightly sealed containers at room temperature, away from reducing agents .
- Waste disposal : Follow hazardous waste guidelines for carcinogens (e.g., incineration) .
Q. How can researchers mitigate 4NQO's environmental impact during disposal?
- Water hazard class 1 protocols : Avoid releasing undiluted 4NQO into waterways. Use chemical neutralization (e.g., alkaline hydrolysis) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
